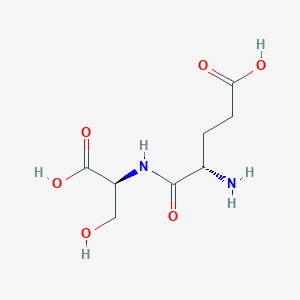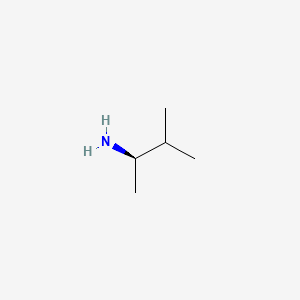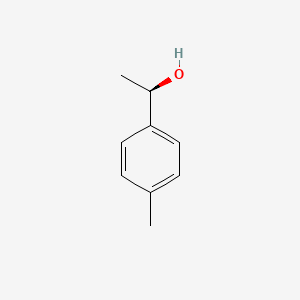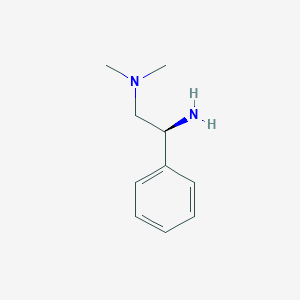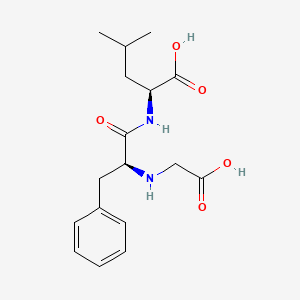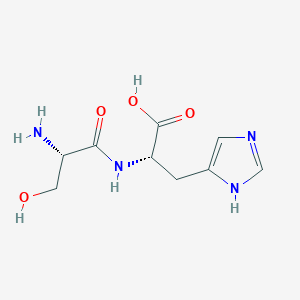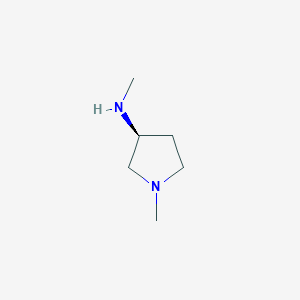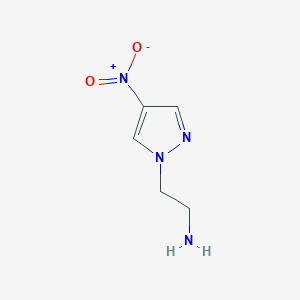
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
概述
描述
®-(-)-1,2,3,4-Tetrahydro-1-naphthol is a chiral organic compound that belongs to the class of naphthols. It is characterized by its tetrahydronaphthalene structure, which consists of a naphthalene ring system that has been partially hydrogenated. This compound is notable for its optical activity, with the ®-enantiomer being the focus of this article.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1,2,3,4-Tetrahydro-1-naphthol typically involves the reduction of 1-tetralone. One common method is the asymmetric reduction using chiral catalysts or reagents to ensure the production of the ®-enantiomer. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield high enantiomeric excess of the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-(-)-1,2,3,4-Tetrahydro-1-naphthol may involve catalytic hydrogenation processes. These processes are optimized for large-scale synthesis, ensuring high yield and purity. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the efficiency of the production.
化学反应分析
Types of Reactions
®-(-)-1,2,3,4-Tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions on the naphthalene ring that are not hydrogenated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
科学研究应用
®-(-)-1,2,3,4-Tetrahydro-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism by which ®-(-)-1,2,3,4-Tetrahydro-1-naphthol exerts its effects is largely dependent on its interactions with other molecules. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways. The molecular targets and pathways involved can vary widely depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Naphthol: A non-hydrogenated analog with different reactivity and applications.
2-Naphthol: Another naphthol isomer with distinct chemical properties.
Tetralin: The fully hydrogenated analog of naphthalene, lacking the hydroxyl group.
Uniqueness
®-(-)-1,2,3,4-Tetrahydro-1-naphthol is unique due to its partial hydrogenation and chiral nature. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution processes, setting it apart from its fully hydrogenated or non-hydrogenated counterparts.
属性
IUPAC Name |
(1R)-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJQSRLGAYGKZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23357-45-1 | |
| Record name | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the camphor (cytochrome P450) 5-monooxygenase enzyme system in producing (R)-(-)-1,2,3,4-tetrahydro-1-naphthol from tetralin?
A: The research paper indicates that the conversion of tetralin to this compound by the camphor (cytochrome P450) 5-monooxygenase enzyme system is highly efficient and stereospecific. [] The reaction predominantly produces the (R)-enantiomer, with a small ratio of (S)-1-tetralol to (R)-1-tetralol (approximately 0.04). [] The reaction follows Michaelis-Menten kinetics, and the calculated apparent equilibrium constant suggests the reaction is essentially irreversible under the studied conditions. [] This means the enzyme system strongly favors the formation of this compound from tetralin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
